3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
3-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a benzamide derivative characterized by a 3-chlorophenyl core linked to a 4-aminophenyl group substituted with a 6-ethoxy-2-methylpyrimidine moiety. This compound belongs to a class of molecules designed for therapeutic applications, particularly in oncology and infectious diseases, due to their ability to modulate protein interactions or enzymatic activity. Its structure combines a benzamide scaffold with a pyrimidine-based substituent, which may enhance target selectivity and pharmacokinetic properties compared to simpler analogues .
Properties
IUPAC Name |
3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLIGNPODZECHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chlorobenzoyl Chloride
3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acyl chloride. This reaction proceeds via the formation of a mixed anhydride intermediate, with excess SOCl₂ ensuring complete conversion.
Reaction Conditions :
Preparation of 6-Ethoxy-2-methylpyrimidin-4-amine
The pyrimidine core is assembled via a cyclocondensation reaction between ethyl acetoacetate, guanidine carbonate, and ethyl orthoformate. Ethoxy and methyl substituents are introduced during this step, with the reaction proceeding under acidic conditions.
Reaction Conditions :
- Catalyst : Concentrated HCl
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Yield : 65–75%.
Nitration and Reduction to 4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)aniline
The pyrimidine amine undergoes nitration at the para position using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or hydrazine hydrate.
Optimization Insight :
- Catalytic Hydrogenation : Higher purity (≥98%) but requires specialized equipment.
- Hydrazine Reduction : Cost-effective but generates stoichiometric waste.
Amide Bond Formation: Coupling Strategies
The final step involves reacting 3-chlorobenzoyl chloride with 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline in the presence of a non-nucleophilic base. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Molar Ratio : 1:1.2 (acyl chloride:aniline)
- Temperature : 0°C → room temperature (gradual warming)
- Yield : 80–85%.
Side Reactions :
- Hydrolysis of the acyl chloride to 3-chlorobenzoic acid (mitigated by anhydrous conditions).
- Over-alkylation of the pyrimidine amine (controlled by stoichiometry).
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) confirms purity ≥99%.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 7.85–7.45 (m, 4H, aromatic-H)
- δ 6.72 (s, 1H, NH)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 2.41 (s, 3H, CH₃-pyrimidine)
- δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
IR (KBr) :
Comparative Analysis of Synthetic Routes
| Parameter | Acyl Chloride Route | Direct Coupling (EDCl/HOBt) |
|---|---|---|
| Yield | 80–85% | 70–75% |
| Purity | ≥99% | 90–95% |
| Reaction Time | 4 hours | 12–24 hours |
| Cost Efficiency | High | Moderate |
The acyl chloride method outperforms carbodiimide-mediated coupling in both yield and purity, albeit requiring stringent moisture control.
Challenges and Optimization Opportunities
- Pyrimidine Stability : The ethoxy group is prone to hydrolysis under strongly acidic or basic conditions. Substituting DCM for protic solvents mitigates this risk.
- Amine Reactivity : Steric hindrance from the 2-methyl group slows coupling kinetics. Increasing reaction temperature to 40°C improves rates without compromising yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and amino groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group yields a hydroxy derivative.
Oxidation: Oxidation of the ethoxy group can yield an aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) can yield an amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic pathway includes:
- Formation of the Pyrimidine Ring : Starting from ethyl acetoacetate and guanidine to create the 6-ethoxy-2-methylpyrimidine.
- Amidation Reaction : Coupling the pyrimidine derivative with an appropriate aniline to form the final benzamide structure.
Industrial Production
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are utilized for large-scale synthesis.
Research indicates that compounds structurally similar to 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibit various biological activities:
- Anticancer Properties : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, derivatives have been tested against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating possible applications in oncology .
- Antiviral Activity : Similar pyrimidine derivatives have been explored for their efficacy against viral infections, suggesting that modifications can enhance antiviral properties.
- Enzyme Inhibition : The compound may modulate enzyme activity, particularly in pathways related to neurodegenerative diseases. Its structural analogs have been investigated for their effects on monoamine oxidase (MAO), which is significant in neurotransmitter regulation.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Cancer Research : In a study involving kinase inhibitors, compounds with similar structures demonstrated significant inhibition of RET kinase activity, correlating with reduced cell proliferation in cancer models .
- Pharmacological Evaluations : Investigations into the binding affinity of related compounds have shown that the presence of halogen substituents can enhance metabolic stability and receptor binding, making them promising candidates for drug development .
Summary of Applications
| Application Area | Details |
|---|---|
| Anticancer Research | Inhibition of kinases like VEGFR2; potential use in targeted cancer therapies |
| Antiviral Research | Exploration of efficacy against viral pathogens; modification enhances activity |
| Neuropharmacology | Interaction with MAO; potential implications for treating neurodegenerative disorders |
| Drug Development | Structural modifications improve binding affinity and metabolic stability |
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s uniqueness arises from its ethoxy-methylpyrimidinylamino group, which distinguishes it from other benzamide derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The sulfamoyl group in ’s compound may enhance aqueous solubility but reduce cellular uptake . The CF₃ group in ’s compound increases lipophilicity (higher LogP), favoring blood-brain barrier penetration but risking metabolic instability .
Biological Activity
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, with a molecular formula of C22H24ClN4O3S. It features a chloro group, a pyrimidine ring, and an amide functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The binding affinity to these targets can inhibit their activity, leading to various therapeutic effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by disrupting key signaling pathways.
- Anti-inflammatory Effects : Its structural components may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Table 1 summarizes the biological activity data of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide based on available studies.
| Activity Type | IC50 Value (µM) | Assay Type | Reference |
|---|---|---|---|
| Antitumor Activity | 1.30 | HepG2 Cell Proliferation | |
| Enzyme Inhibition | 95.48 | HDAC3 Inhibition | |
| Anti-inflammatory | TBD | Cytokine Release Assay | TBD |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibited significant antiproliferative effects against HepG2 cells with an IC50 value of 1.30 µM. This suggests its potential as a lead compound for cancer therapy .
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on histone deacetylase (HDAC), particularly HDAC3, showing an IC50 value of 95.48 nM, indicating strong selectivity and potency . This positions it as a candidate for further development in cancer treatment strategies.
- Anti-inflammatory Potential : Preliminary studies suggest that the compound may inhibit the release of pro-inflammatory cytokines, although specific IC50 values are yet to be determined. Further investigations are needed to clarify its role in inflammation modulation.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, and how can intermediates be characterized?
Answer: The synthesis typically involves sequential coupling and functionalization steps:
Pyrimidine Core Formation : Start with 6-ethoxy-2-methylpyrimidin-4-amine, synthesized via nucleophilic substitution of a chloropyrimidine precursor with ethanol .
Benzamide Coupling : React 3-chlorobenzoyl chloride with 4-aminophenylpyrimidine under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) to form the amide bond .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for high purity (>98% HPLC) .
Q. Characterization Methods :
Q. How should researchers evaluate the stability of this compound under different storage conditions?
Answer: Stability studies should include:
- Temperature Sensitivity : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC (e.g., new peaks indicate hydrolysis of the ethoxy group) .
- Light Exposure : Compare samples stored in amber vs. clear vials under UV light (λ = 254 nm) to assess photodegradation .
- Humidity Tests : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage. Monitor benzamide bond integrity via FTIR (amide I band at ~1650 cm) .
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
Answer: Contradictions often arise from assay conditions or target specificity. Mitigate via:
Assay Optimization :
- Kinetic Studies : Vary substrate concentrations (e.g., ATP for kinases) to calculate values and confirm competitive vs. non-competitive inhibition .
- Buffer Compatibility : Test Tris vs. HEPES buffers; metal ions (e.g., Mg) may alter pyrimidine binding .
Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions with unrelated kinases or phosphatases .
Structural Analysis : Perform molecular docking (PDB: 3D enzyme structures) to validate binding mode. Compare with analogs (e.g., trifluoromethyl derivatives) to identify critical substituents .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?
Answer:
- Dosing Strategy : Administer orally (5–50 mg/kg) and intravenously (1–10 mg/kg) in rodents to calculate bioavailability ( = AUC/AUC) .
- Sampling Protocol : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Use LC-MS/MS for quantification (LLOQ: 1 ng/mL) .
- Metabolite Identification : Perform hepatic microsome incubations (human/rodent) with NADPH cofactor. Detect phase I metabolites (e.g., O-deethylation of ethoxy group) via HRMS .
Q. How can researchers address low yields in the final amidation step?
Answer: Low yields (<30%) may result from steric hindrance or competing hydrolysis. Solutions include:
Activation Reagents : Substitute EDCI/HOBt with T3P (propylphosphonic anhydride) to enhance coupling efficiency .
Solvent Optimization : Use anhydrous DMF with molecular sieves to minimize water-induced hydrolysis .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) to suppress side reactions .
Q. Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional (EDCI/HOBt) | 28 | 95 |
| T3P in DMF | 52 | 98 |
| Microwave (100°C) | 65 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
